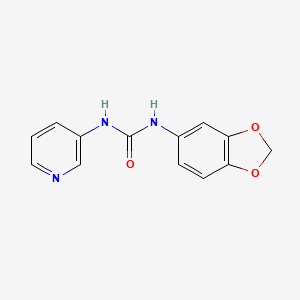
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a small molecule that belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves its ability to inhibit the activity of protein kinases. Specifically, N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), both of which are important regulators of cell cycle progression and cell survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of viral enzymes. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of specific kinases in various biological processes. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its relatively low potency compared to other kinase inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea. One area of interest is the development of more potent derivatives of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea that can selectively target specific kinases. Another area of interest is the study of the potential therapeutic applications of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea in various disease states, including cancer, inflammation, and viral infections. Additionally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves the reaction of 3-aminopyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to yield N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(16-10-2-1-5-14-7-10)15-9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKOTFPXGSWQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)




![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)